Diphenyl ether is an aromatic ether in which the oxygen is attached to two phenyl substituents. It has been found in muscat grapes and vanilla. It has a role as a plant metabolite.
Diphenyl ether is a natural product found in Vitis vinifera and Mangifera indica with data available.
C12H10O
C6H5OC6H5
Diphenyl ether
CAS No.: 32576-61-7
Cat. No.: VC13285697
Molecular Formula: C12H10O
C12H10O
C6H5OC6H5
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32576-61-7 |
|---|---|
| Molecular Formula | C12H10O C12H10O C6H5OC6H5 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | phenoxybenzene |
| Standard InChI | InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H |
| Standard InChI Key | USIUVYZYUHIAEV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2 |
| Boiling Point | 496.27 °F at 760 mmHg (NTP, 1992) 258 °C 258.00 to 259.00 °C. @ 760.00 mm Hg 257 °C 498 °F |
| Colorform | Colorless crystals or liquid Colorless, crystalline solid or liquid (above 82 degrees F) |
| Flash Point | 239 °F (NTP, 1992) [ACGIH] 115 °C 239 °F (115 °C) (Closed cup) 115 °C (Closed cup); 96.11 °C (Open cup) 115 °C c.c. 239 °F |
| Melting Point | 80.3 °F (NTP, 1992) 26.865 °C 37 - 39 °C 28 °C 82 °F |
Introduction
Physical and Chemical Properties
Thermodynamic Properties
Diphenyl ether exhibits notable thermal characteristics:
| Property | Value | Source |
|---|---|---|
| Melting Point | 26–28°C | |
| Boiling Point | 252–259°C | |
| Density (25°C) | 1.073 g/mL | |
| Vapor Pressure (20°C) | <1 mmHg | |
| Flash Point | >230°F (>110°C) | |
| Enthalpy of Combustion | -6113.7 ± 3.8 kJ/mol (liquid) |
The compound’s low water solubility (insoluble) and high logP (4.21) indicate strong hydrophobicity, favoring organic solvents like ethanol and acetone .
Spectral and Reactivity Profiles
Diphenyl ether undergoes electrophilic aromatic substitution reactions, including nitration, sulfonation, and Friedel-Crafts alkylation . Its infrared spectrum shows characteristic C-O-C stretching at 1240 cm⁻¹ and aromatic C-H bending near 750 cm⁻¹ .
Synthesis and Production
Williamson Ether Synthesis
The industrial synthesis involves a modified Williamson reaction between phenol and bromobenzene under basic conditions with copper catalysis :
This method achieves yields >90% but generates HBr as a byproduct .
Ullmann Coupling
Recent patents describe optimized Ullmann reactions using wet copper catalysts (e.g., CuSO₄·5H₂O) and alkali hydroxides . For example:
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Phenol is fused with NaOH/KOH at 75–85°C.
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Benzene chloride is added to form a phenol–benzene chloride azeotrope, removing water .
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The mixture reacts at 190–200°C for 10–15 hours, yielding 92–93% diphenyl ether .
Byproduct in Phenol Production
Approximately 5–10% of diphenyl ether forms during high-pressure hydrolysis of chlorobenzene to phenol , necessitating purification via vacuum distillation .
| Agency | Exposure Limit | Value |
|---|---|---|
| OSHA | TWA (8-hour) | 1 ppm (7 mg/m³) |
| NIOSH | IDLH | 100 ppm |
| ACGIH | STEL | 2 ppm |
Toxicity Data
Chronic exposure may cause respiratory irritation and bioaccumulation in aquatic organisms . The EPA classifies it as a "low priority" chemical under TSCA but notes potential endocrine-disrupting effects .
Environmental Impact and Regulation
Degradation Pathways
Diphenyl ether resists hydrolysis (half-life >1,000 days) but undergoes photodegradation in air (half-life 1.7 days via OH radical attack) . Microbial degradation in soil is limited due to low bioavailability .
Regulatory Status
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REACH: Registered for industrial use with restrictions on PBDE derivatives .
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UN 3077: Classified as an environmentally hazardous substance .
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Water Framework Directive: Priority substance in EU aquatic systems .
Recent Advances and Research
Green Synthesis Methods
A 2025 study demonstrated a solvent-free Ullmann reaction using cesium carbonate and copper oxide nanoparticles, achieving 99% yield at 82°C . This method reduces energy consumption by 40% compared to traditional approaches .
Biomedical Applications
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